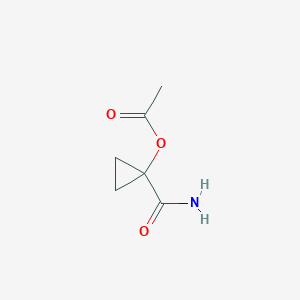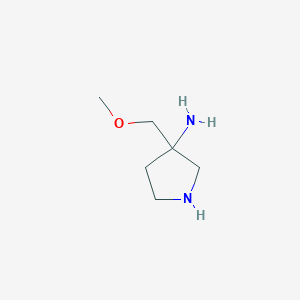
3-(Methoxymethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)pyrrolidin-3-amine, also known as MEMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a derivative of pyrrolidine and has been shown to have unique properties that make it useful for various research purposes.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)pyrrolidin-3-amine involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes including learning and memory. By selectively binding to this receptor, 3-(Methoxymethyl)pyrrolidin-3-amine can modulate the activity of acetylcholine in the brain, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-(Methoxymethyl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. One study found that 3-(Methoxymethyl)pyrrolidin-3-amine can enhance synaptic plasticity, which is important for learning and memory. Another study found that 3-(Methoxymethyl)pyrrolidin-3-amine can increase the release of dopamine in the brain, which has implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Methoxymethyl)pyrrolidin-3-amine in lab experiments is its selective binding to the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of acetylcholine in a more targeted manner. However, one limitation is that 3-(Methoxymethyl)pyrrolidin-3-amine is a relatively new compound and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research involving 3-(Methoxymethyl)pyrrolidin-3-amine. One area of interest is the potential use of 3-(Methoxymethyl)pyrrolidin-3-amine in the treatment of Alzheimer's disease. Another area of research is the study of the effects of 3-(Methoxymethyl)pyrrolidin-3-amine on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-(Methoxymethyl)pyrrolidin-3-amine and its potential applications in various fields of neuroscience.
Métodos De Síntesis
The synthesis of 3-(Methoxymethyl)pyrrolidin-3-amine can be achieved through a multistep process starting with the reaction of 3-pyrrolidinone with formaldehyde and methanol to yield 3-(methoxymethyl)pyrrolidine. This intermediate is then reacted with ammonia to produce 3-(Methoxymethyl)pyrrolidin-3-amine.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)pyrrolidin-3-amine has been used in various scientific research studies due to its ability to selectively bind to certain receptors in the brain. One area of research where 3-(Methoxymethyl)pyrrolidin-3-amine has shown promise is in the study of the neurotransmitter acetylcholine. It has been found that 3-(Methoxymethyl)pyrrolidin-3-amine can selectively bind to the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
125033-03-6 |
|---|---|
Nombre del producto |
3-(Methoxymethyl)pyrrolidin-3-amine |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-(methoxymethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
Clave InChI |
VRCFJBIYSQCHQB-UHFFFAOYSA-N |
SMILES |
COCC1(CCNC1)N |
SMILES canónico |
COCC1(CCNC1)N |
Sinónimos |
3-Pyrrolidinamine,3-(methoxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
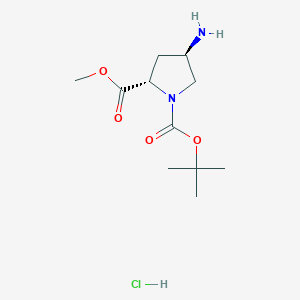
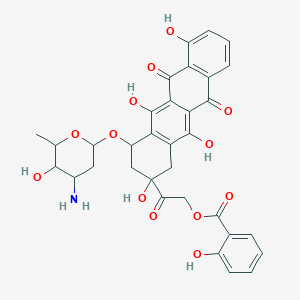
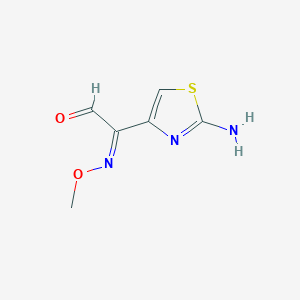
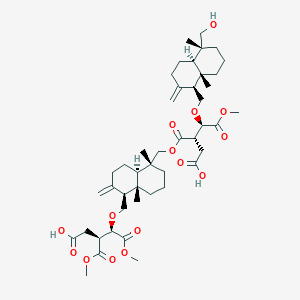
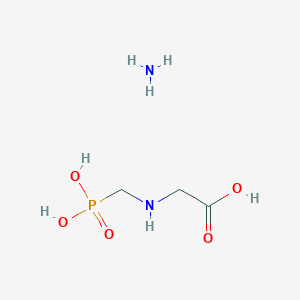
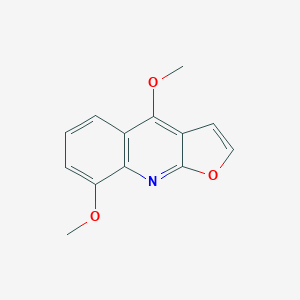


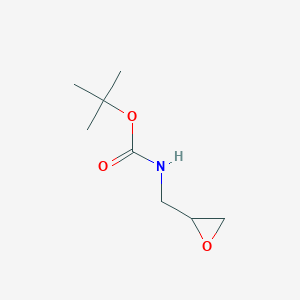
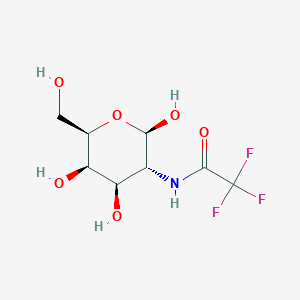
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
